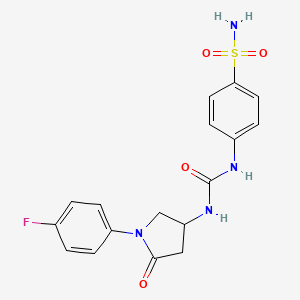

4-(3-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-(3-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)benzenesulfonamide” is a compound that has been used for laboratory research purposes . It has been studied as a selective inhibitor of the tumor-associated human Carbonic Anhydrase (CA; EC 4.2.1.1) IX and XII .

Molecular Structure Analysis

The molecular formula of the compound is C13H12FN3O3S . Unfortunately, the specific structural details or 3D models are not provided in the search results.Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its molecular weight is 309.32 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.科学的研究の応用

Carbonic Anhydrase Inhibition for Cancer Therapy

4-(3-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)benzenesulfonamide and its analogs have been extensively studied for their potential in inhibiting carbonic anhydrase (CA) isoforms, particularly CA IX and XII. These isoforms are physiologically relevant and associated with diseases such as glaucoma, epilepsy, obesity, and cancer. The inhibition of membrane-bound tumor-associated isoform CA IX has been highlighted due to its role in the tumor microenvironment, making these compounds of interest for anticancer therapy. Compounds derived from 4-(3-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)benzenesulfonamide showed potent inhibition of CA IX, with some exhibiting sub-nanomolar inhibitory constants, highlighting their potential as drug candidates for treating hypoxic tumors and metastasis. Notably, modifications to the molecule, such as incorporating triazine moieties or selenourea, have been explored to enhance inhibition potency and selectivity towards tumor-associated CAs (Lolak et al., 2019), (Congiu et al., 2015), (Angeli et al., 2017).

Antimetastatic Activity and Drug Development

The ureido-substituted benzenesulfonamides, including 4-(3-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)benzenesulfonamide, have shown not only inhibition of CA enzymes but also antimetastatic activity in models of breast cancer metastasis. These findings support the development of these compounds as conceptually novel antimetastatic drugs. The ability to significantly inhibit metastasis formation at pharmacologic concentrations positions these sulfonamides as promising candidates for further drug development (Pacchiano et al., 2011).

Role in Anticonvulsant Therapy

Furthermore, benzenesulfonamide derivatives have been explored for their anticonvulsant activity, showing effective seizure protection in animal models. This suggests potential pharmacologic applications beyond cancer therapy, including the treatment of epilepsy. The exploration of sulfonamide derivatives for various pharmacologic applications underscores the versatility and therapeutic potential of these compounds (Mishra et al., 2017).

作用機序

Target of Action

The primary target of this compound is the enzyme Carbonic Anhydrase (CA; EC 4.2.1.1), specifically the human (h) isoforms IX and XII . These isoforms are associated with tumor cells, making them potential targets for cancer therapy .

Mode of Action

The compound acts as a selective inhibitor of the tumor-associated hCA IX and XII . The ureido moiety installed at the tail section of the compound plays a crucial role in its kinetic features . High-resolution X-ray crystallographic investigation revealed a strong correlation between the ureido moiety and the amino acid residues Q92 and Q67 in both the hCA II and hCA IX-mimic . This interaction contributes to the stabilization of the ligand-protein complex .

Biochemical Pathways

The inhibition of hCA IX and XII affects the carbonic anhydrase pathway. Carbonic anhydrases are involved in maintaining pH homeostasis, which is crucial for various biological processes. Inhibition of these enzymes can disrupt this balance, potentially affecting the survival and proliferation of tumor cells .

Result of Action

The inhibition of hCA IX and XII by the compound can potentially disrupt the pH homeostasis within tumor cells. This disruption could lead to a hostile environment that inhibits tumor cell survival and proliferation .

Safety and Hazards

特性

IUPAC Name |

1-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(4-sulfamoylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN4O4S/c18-11-1-5-14(6-2-11)22-10-13(9-16(22)23)21-17(24)20-12-3-7-15(8-4-12)27(19,25)26/h1-8,13H,9-10H2,(H2,19,25,26)(H2,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDAVVDISJXMLSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)benzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(5-methyl-1H-1,3-benzimidazol-2-yl)methyl]benzenecarboxamide](/img/structure/B2820095.png)

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone](/img/structure/B2820099.png)

![3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-N-propylthiophene-2-carboxamide](/img/structure/B2820103.png)

![2-[[1-[(5-Methyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2820105.png)

![2-(7-Azabicyclo[2.2.1]heptan-7-yl)pyrimidine-4-carbonitrile](/img/structure/B2820107.png)

![N-(4-butylphenyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2820110.png)

![5-[(4-Bromoanilino)methylidene]-3-methylthiazolidine-2,4-dione](/img/structure/B2820112.png)

![2-[[1-(2-Methyl-5-phenylpyrazole-3-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2820115.png)